6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid
CAS No.:
Cat. No.: VC14944278
Molecular Formula: C17H19ClN2O3S
Molecular Weight: 366.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClN2O3S |
|---|---|
| Molecular Weight | 366.9 g/mol |
| IUPAC Name | 6-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C17H19ClN2O3S/c18-14-7-4-3-6-13(14)17-20-12(11-24-17)10-15(21)19-9-5-1-2-8-16(22)23/h3-4,6-7,11H,1-2,5,8-10H2,(H,19,21)(H,22,23) |
| Standard InChI Key | GHDIAOSFEXHBTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O)Cl |
Introduction
6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a synthetic organic compound that combines a hexanoic acid backbone with a thiazole ring and a chlorophenyl group. This unique structure suggests potential biological activities, particularly in the realm of pharmacology. The compound's molecular weight is approximately 320.83 g/mol, indicating a relatively complex molecular structure.
Synthesis and Chemical Reactivity
The synthesis of 6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid typically involves multi-step reactions that allow for the introduction of various substituents. These reactions can modulate the compound's biological activity and physicochemical properties.
Common chemical reactions include:
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Hydrolysis: Breaking down the compound into simpler components.
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Oxidation: Altering the compound's functional groups to enhance reactivity.
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Reduction: Reducing certain functional groups to modify the compound's properties.
Biological Activities and Potential Applications
6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid exhibits notable biological activities, particularly as an anti-inflammatory and analgesic agent. The thiazole ring and chlorophenyl substituent contribute to these properties.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation in biological systems. |
| Analgesic | Provides pain relief by interacting with pain receptors. |
Interaction Studies and Future Research Directions
Interaction studies focus on the compound's binding affinity to specific biological targets. Understanding these interactions can help elucidate its mechanism of action and potential therapeutic applications.
Future research should explore:
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Structure-Activity Relationships (SARs): Modifying the compound to enhance its biological activities.
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Pharmacokinetics and Pharmacodynamics: Studying how the compound is absorbed, distributed, metabolized, and excreted, as well as its effects on the body.
Comparison with Similar Compounds
Compounds like 6-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid share similar structural features but differ in their substituents. The fluorophenyl group in this compound may alter its biological activity compared to the chlorophenyl group in 6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid.
| Compound | Substituent | Molecular Weight |
|---|---|---|
| 6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid | Chlorophenyl | Approximately 320.83 g/mol |
| 6-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid | Fluorophenyl | Approximately 319.38 g/mol |
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